Bifunctional Architecture: One Additional H-Bond Donor/Acceptor Site Relative to O-Benzylhydroxylamine
Alpha-((Aminooxy)methyl)benzyl alcohol hydrochloride (free base C8H11NO2) contains a secondary alcohol (H-bond donor count = 2; H-bond acceptor count = 3) and a reactive aminooxy terminus . Its closest simple analog, O-Benzylhydroxylamine (C7H9NO), lacks the alcohol entirely (H-bond donor count = 1; acceptor count = 2) . The additional hydrogen-bonding capacity enables the target compound to engage both a carbonyl (via oxime) and a separate recognition element (via the alcohol), a prerequisite for constructing branched bifunctional probes or alpha-helix mimetic scaffolds. This bifunctionality is inherent to the molecular graph and is not achievable with any single-functional-group O-alkylhydroxylamine.
| Evidence Dimension | Number of hydrogen bond donor / acceptor atoms (free base form) |
|---|---|
| Target Compound Data | HBD = 2; HBA = 3 (C8H11NO2, MW 153.18) |
| Comparator Or Baseline | O-Benzylhydroxylamine (C7H9NO): HBD = 1; HBA = 2 |
| Quantified Difference | Target compound provides +1 H-bond donor and +1 H-bond acceptor site relative to comparator, enabling orthogonal functionalization strategies. |
| Conditions | Structural topology analysis; validated via canonical SMILES and InChIKey from Chemsrc and ChemSpider . |
Why This Matters
Procurement teams evaluating aminooxy building blocks for bifunctional probe or linker synthesis must select the target compound when two distinct attachment points are required in a single low-MW entity; O-benzylhydroxylamine cannot meet this specification.
